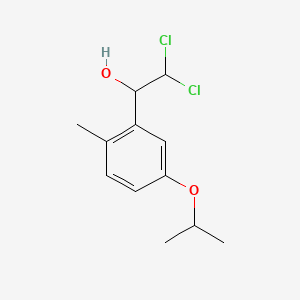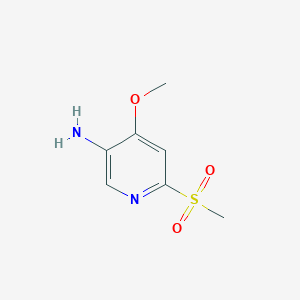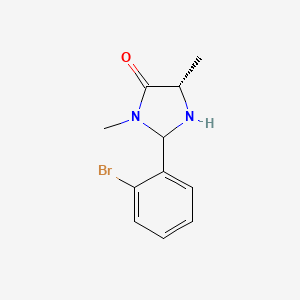
9-(Triphenylmethyl)-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Trityl-9H-fluorene is an organic compound with the molecular formula C32H24. It is a derivative of fluorene, where the hydrogen atom at the 9-position is replaced by a trityl group (triphenylmethyl group). This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-trityl-9H-fluorene typically involves the reaction of fluorene with triphenylmethyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent any side reactions .
Industrial Production Methods
While specific industrial production methods for 9-trityl-9H-fluorene are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
9-Trityl-9H-fluorene can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form fluorenone derivatives.
Reduction: The trityl group can be removed under reductive conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reductive removal of the trityl group can be achieved using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluorene.
Substitution: Various substituted fluorenes depending on the electrophile used.
Scientific Research Applications
9-Trityl-9H-fluorene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 9-trityl-9H-fluorene involves its interaction with various molecular targets. The trityl group can stabilize reactive intermediates, making the compound useful in catalysis and other chemical processes. The pathways involved often include electron transfer and radical formation, which are crucial in many organic reactions .
Comparison with Similar Compounds
Similar Compounds
9-Silafluorene: Contains a silicon atom at the 9-position instead of a trityl group.
9-Germafluorene: Contains a germanium atom at the 9-position.
9-Fluorenylmethoxycarbonyl (Fmoc): Used in peptide synthesis.
Uniqueness
9-Trityl-9H-fluorene is unique due to the presence of the trityl group, which imparts significant stability and alters its reactivity compared to other fluorene derivatives. This makes it particularly useful in synthetic chemistry and materials science .
Properties
CAS No. |
67635-27-2 |
|---|---|
Molecular Formula |
C32H24 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
9-trityl-9H-fluorene |
InChI |
InChI=1S/C32H24/c1-4-14-24(15-5-1)32(25-16-6-2-7-17-25,26-18-8-3-9-19-26)31-29-22-12-10-20-27(29)28-21-11-13-23-30(28)31/h1-23,31H |
InChI Key |
DOKUXMMVEOIIHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2C3=CC=CC=C3C4=CC=CC=C24)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromothieno[2,3-C]pyridine-4-carbaldehyde](/img/structure/B14015505.png)
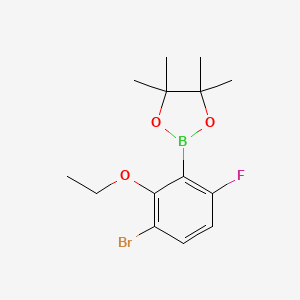
![N-Methyl-N'-{2-[6-(methylsulfanyl)-9H-purin-9-yl]ethyl}urea](/img/structure/B14015508.png)
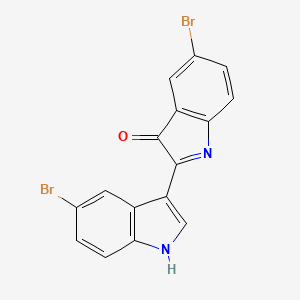
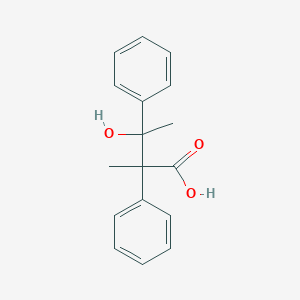
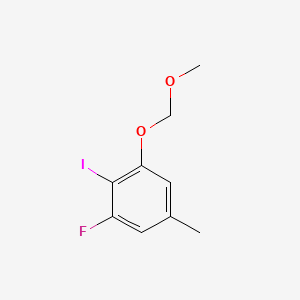


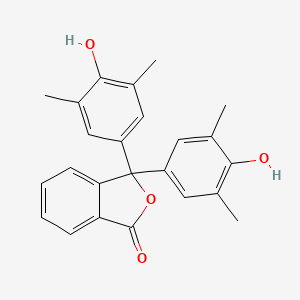

![4-methyl-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile](/img/structure/B14015576.png)
